molecular formula C28H28F3N3O2 B11462882 7-Ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

7-Ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11462882
M. Wt: 495.5 g/mol
InChI Key: UGNUUQCRZGXBIW-UHFFFAOYSA-N
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Description

7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as methoxy, trifluoromethyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrazoloquinazoline core. Key steps in the synthesis may include:

    Formation of Intermediates: Starting materials such as 4-methoxybenzaldehyde and 4-(trifluoromethyl)benzaldehyde are reacted with appropriate reagents to form intermediates.

    Cyclization: The intermediates undergo cyclization reactions under controlled conditions, often involving catalysts and specific solvents, to form the pyrazoloquinazoline structure.

    Functional Group Modifications: Subsequent reactions introduce the methoxymethyl and ethyl groups to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, toluene

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is investigated for its potential biological activities. Studies have explored its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers are investigating its efficacy as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is explored for its applications in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, polymers, and electronic devices.

Mechanism of Action

The mechanism of action of 7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-METHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE:

Uniqueness

The presence of the trifluoromethyl group in 7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a therapeutic agent and its applicability in various industrial processes.

Properties

Molecular Formula

C28H28F3N3O2

Molecular Weight

495.5 g/mol

IUPAC Name

7-ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C28H28F3N3O2/c1-4-17-5-14-24-22(15-17)26(19-6-10-20(11-7-19)28(29,30)31)32-27-25(23(16-35-2)33-34(24)27)18-8-12-21(36-3)13-9-18/h6-13,17H,4-5,14-16H2,1-3H3

InChI Key

UGNUUQCRZGXBIW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C(=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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